5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
Description
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 5-position and a 3-hydroxypyrrolidin-1-yl moiety at the 2-position. The hydroxypyrrolidinyl group introduces both hydrogen-bonding capability and stereochemical complexity, while the chloro substituent enhances electronic effects and stability.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
MAQBXUHHVUZTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 5-Chloro-2-(3-aminopyrrolidin-1-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxypyrrolidinyl group may enhance its binding affinity to certain biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Differences :
- The hydroxypyrrolidinyl group in the target compound is replaced with a tosylamino (-N-tosyl) group.
- Tosylamino is a strong electron-withdrawing substituent due to the sulfonyl group, whereas the hydroxypyrrolidinyl group is electron-donating via its hydroxyl and amine functionalities.
Functional Implications :
- Synthetic Utility: 5-Chloro-2-(N-tosylamino)benzaldehyde is used to prepare azomethine ligands for zinc complexes. Its electron-deficient nature facilitates condensation reactions with amines, yielding stable Schiff bases .
- Spectral Properties : Zinc complexes derived from this compound exhibit photoluminescence (PL) in both solution and solid states. The tetrahedral coordination geometry (confirmed by EXAFS) and Zn...O/N bond distances (~1.95–2.05 Å) contribute to blue-shifted emission compared to free ligands .
Comparison Table :
| Property | 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde | 5-Chloro-2-(N-tosylamino)benzaldehyde |
|---|---|---|
| Electronic Effect | Electron-donating (hydroxyl/amine) | Electron-withdrawing (tosyl) |
| Coordination Chemistry | Potential for hydrogen-bonded networks | Forms stable Zn complexes |
| PL Emission | Not reported | Blue-shifted in Zn complexes |
5-Chloro-2-(trifluoromethyl)benzaldehyde
Structural Differences :
- The hydroxypyrrolidinyl group is replaced with a trifluoromethyl (-CF₃) group.
- CF₃ is highly electronegative and lipophilic, contrasting with the polar hydroxypyrrolidinyl group.
Functional Implications :
- Reactivity : The -CF₃ group deactivates the benzaldehyde ring, reducing electrophilicity at the aldehyde position. This may hinder nucleophilic addition reactions compared to the target compound.
- Physical Properties : Higher volatility and lower solubility in polar solvents due to -CF₃’s hydrophobicity. The compound is classified as hazardous (Category 4-2-III) .
Comparison Table :
| Property | This compound | 5-Chloro-2-(trifluoromethyl)benzaldehyde |
|---|---|---|
| Polarity | High (hydroxyl/amine) | Low (CF₃) |
| Solubility | Likely soluble in polar solvents | Poor in polar solvents |
| Hazard Classification | Not reported | Category 4-2-III |
5-Chloro-2-(phenylethynyl)benzaldehyde
Structural Differences :
- The hydroxypyrrolidinyl group is replaced with a phenylethynyl (-C≡CPh) group.
- The phenylethynyl substituent is bulky and conjugated, introducing steric hindrance and extended π-systems.
Functional Implications :
Comparison Table :
| Property | This compound | 5-Chloro-2-(phenylethynyl)benzaldehyde |
|---|---|---|
| Steric Bulk | Moderate (pyrrolidine ring) | High (phenylethynyl) |
| Conjugation | Limited | Extended π-system |
| Synthesis Yield | Not reported | Up to 94% |
General Benzaldehyde Derivatives
Chromatographic Behavior :
- Substituted benzaldehydes like methylbenzoate and benzaldehyde exhibit similar retention factors (k' ≈ 1.0–1.1) on ODS and Deltabond-CSC columns. The hydroxypyrrolidinyl group in the target compound may increase retention time due to hydrogen bonding with residual silanols .
Aroma Compounds :
- Benzaldehyde derivatives contribute to floral/fruity aromas in natural products.
Biological Activity
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables, case studies, and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrolidine derivatives. The structural formula can be represented as follows:
The presence of the hydroxypyrrolidine moiety is crucial for its biological activity, particularly in enhancing antioxidant properties and modulating other biological functions.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. In a comparative study, compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated high reducing properties, suggesting the potential for these compounds to scavenge free radicals effectively .
Table 1: Antioxidant Activity of Related Compounds
| Compound | Reducing Power (OD at 700 nm) |
|---|---|
| 5-Oxopyrrolidine derivative | 1.675 |
| Benzoxazole derivative | 1.573 |
| Other derivatives | Varies |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In studies assessing the antibacterial efficacy of benzaldehyde derivatives, it was found that these compounds could reduce the minimum inhibitory concentration (MIC) of standard antibiotics like norfloxacin and ciprofloxacin when used in combination . This suggests a potential role as an antibiotic modulator.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Combination Effect |
|---|---|---|
| Staphylococcus aureus | 287 | Reduced with benzaldehyde |
| Bacillus anthracis | 850 | Effective at high concentrations |
| Pantoea conspicua | 1060 | Effective at high concentrations |
Toxicity Studies
Assessment of toxicity in model organisms such as Drosophila melanogaster revealed an LC50 value of 1.60 mg/mL for benzaldehyde, indicating moderate toxicity levels . This toxicity profile necessitates careful consideration in therapeutic applications but also highlights the need for further exploration into its insecticidal properties.
The biological mechanisms underlying the activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers in cellular models.
- Antimicrobial Mechanism : It appears to disrupt bacterial cell membranes, leading to cell lysis and death, while also modulating antibiotic efficacy through permeability changes .
Case Studies
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Study on Antioxidant Activity : A study published in MDPI highlighted that compounds derived from benzaldehyde exhibited significant reducing power and antioxidant activity across several assays, reinforcing their potential as therapeutic agents against oxidative stress-related conditions .
- Antimicrobial Modulation : Research indicated that benzaldehyde could enhance the effectiveness of fluoroquinolone antibiotics against resistant strains by altering bacterial membrane permeability, thus facilitating antibiotic entry into cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
